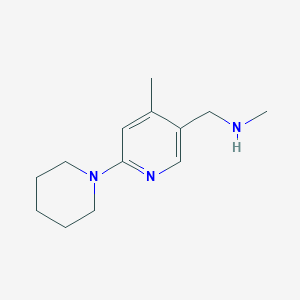
N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine is a complex organic compound that features a piperidine ring, a pyridine ring, and a methylamine group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine typically involves multi-step organic reactions. One common method involves the alkylation of a piperidine derivative with a pyridine precursor, followed by methylation of the resulting intermediate. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted analogs.
Scientific Research Applications
N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: The compound is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(pyridin-4-yl)methanamine
- N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine
- N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine
Uniqueness
N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of both piperidine and pyridine rings, along with the methylamine group, allows for diverse chemical reactivity and potential biological activity.
This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.
Properties
Molecular Formula |
C13H21N3 |
|---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
N-methyl-1-(4-methyl-6-piperidin-1-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C13H21N3/c1-11-8-13(15-10-12(11)9-14-2)16-6-4-3-5-7-16/h8,10,14H,3-7,9H2,1-2H3 |
InChI Key |
UHBYKHGHGOVTBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CNC)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






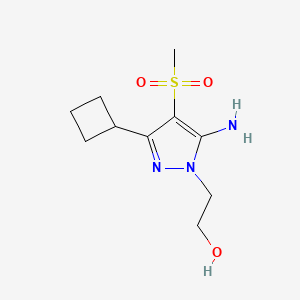

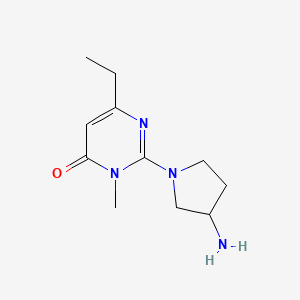

![N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11801583.png)
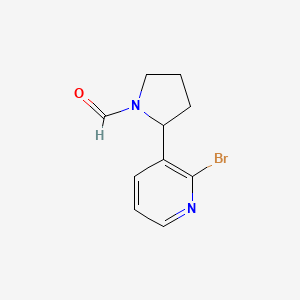
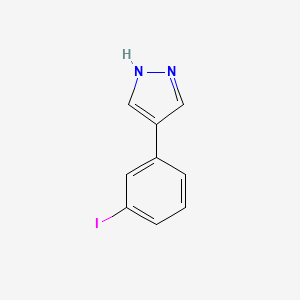
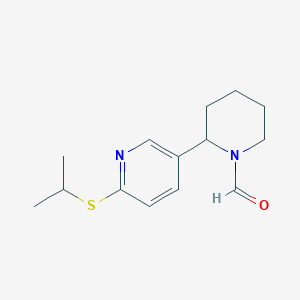

![[1,2,4]Triazolo[3,4-F][1,2,4]triazin-8-OL](/img/structure/B11801612.png)
